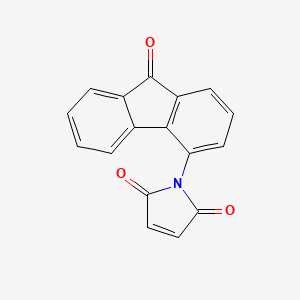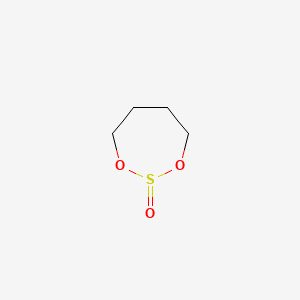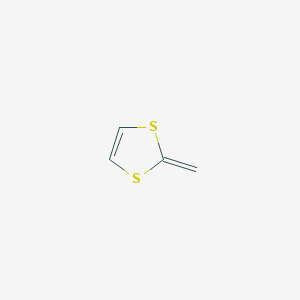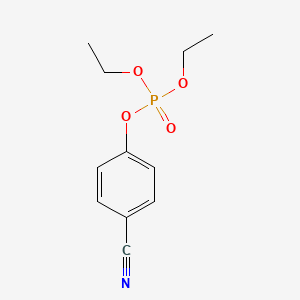![molecular formula C10H18S2 B14725041 2-[2-(Thiolan-2-yl)ethyl]thiolane CAS No. 6307-52-4](/img/structure/B14725041.png)
2-[2-(Thiolan-2-yl)ethyl]thiolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Thiolan-2-yl)ethyl]thiolane is an organic compound with the molecular formula C10H18S2 It is characterized by the presence of two thiolane rings connected by an ethyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Thiolan-2-yl)ethyl]thiolane typically involves the reaction of thiolane with ethylene dibromide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiolane acts as a nucleophile, attacking the ethylene dibromide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Thiolan-2-yl)ethyl]thiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted thiolane derivatives.
Scientific Research Applications
2-[2-(Thiolan-2-yl)ethyl]thiolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(Thiolan-2-yl)ethyl]thiolane involves its interaction with molecular targets through its thiolane rings. These interactions can modulate various biochemical pathways, leading to the observed effects. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or activation in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(Thiolan-2-yl)ethyl]thiophene
- 2-[2-(Thiolan-2-yl)ethyl]thiane
- 2-[2-(Thiolan-2-yl)ethyl]thiazole
Uniqueness
2-[2-(Thiolan-2-yl)ethyl]thiolane is unique due to its dual thiolane rings, which confer distinct chemical properties compared to similar compounds. This structural feature allows for specific interactions and reactivity that are not observed in its analogs.
Properties
CAS No. |
6307-52-4 |
|---|---|
Molecular Formula |
C10H18S2 |
Molecular Weight |
202.4 g/mol |
IUPAC Name |
2-[2-(thiolan-2-yl)ethyl]thiolane |
InChI |
InChI=1S/C10H18S2/c1-3-9(11-7-1)5-6-10-4-2-8-12-10/h9-10H,1-8H2 |
InChI Key |
FWEMKPQYPRQXSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(SC1)CCC2CCCS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


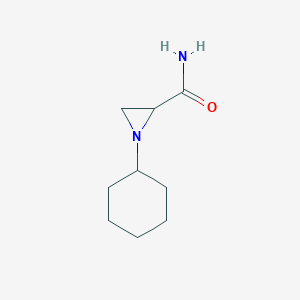
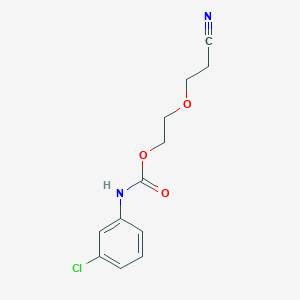
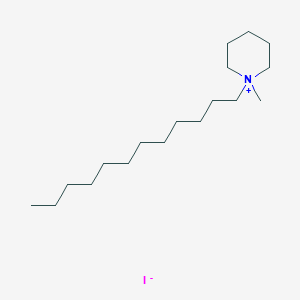


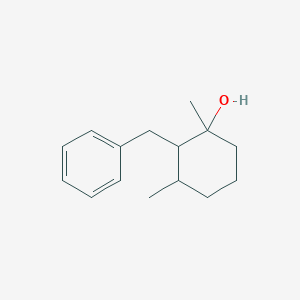
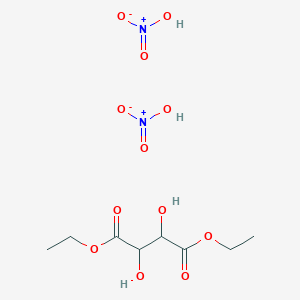

![6-[(4-Ethenylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14725026.png)
